2-Amino-3-(methoxycarbonyl)benzoic acid

Medicinal Chemistry Protease Inhibition Cathepsin B

Researchers seeking regioselective ortho-amino ester building blocks often encounter analogs with unsuitable solubility or reactivity, derailing heterocycle syntheses. 2-Amino-3-(methoxycarbonyl)benzoic acid eliminates this risk: • Enables mild aqueous cyclocondensation to quinazolinones & benzodiazepines; LogP ~1.0, solubility 1.42 g/L. • Validated cathepsin B inhibitor scaffold (IC50 ~10 µM) for immediate SAR campaigns. • Dual COOH/NH₂ sites support MOF/metal complex formation; methyl ester allows orthogonal post-modification. ≥98% purity ensures high-yield couplings with minimal side products. Shipped under cold chain for integrity.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 253120-47-7
Cat. No. B1363958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(methoxycarbonyl)benzoic acid
CAS253120-47-7
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1N)C(=O)O
InChIInChI=1S/C9H9NO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,10H2,1H3,(H,11,12)
InChIKeyUXQCFHRNRAGKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(methoxycarbonyl)benzoic acid (CAS 253120-47-7) | Sourcing Guide for a Multifunctional Benzoic Acid Intermediate


2-Amino-3-(methoxycarbonyl)benzoic acid (CAS 253120-47-7) is a substituted benzoic acid derivative classified as an m-phthalate ester, consisting of a benzene ring with an amino group at the 2-position and methoxycarbonyl and carboxylic acid moieties at the 1- and 3-positions, respectively [1]. This compound, also known as methyl 2-amino-3-carboxybenzoate or 2-aminoisophthalic acid monomethyl ester, possesses a unique trifunctional architecture that enables diverse reactivity [2]. With a molecular formula of C9H9NO4, a molecular weight of 195.17 g/mol, and physical properties including a melting point of 160°C and predicted boiling point of 370.4°C, it is typically supplied as a pale-yellow to off-white powder with commercial purity levels ranging from 95% to 99% [1][3]. Its moderate aqueous solubility (approximately 0.94–1.42 g/L) and calculated LogP of ~1.0 position it as a versatile building block in pharmaceutical and materials research applications [4].

Procurement Alert: Why In-Class Benzoic Acid Analogs Cannot Substitute for 2-Amino-3-(methoxycarbonyl)benzoic acid


In the class of substituted benzoic acids and m-phthalate esters, subtle positional and functional group variations drastically alter reactivity, physicochemical properties, and biological function. Closely related analogs—such as the non-methylated 2-aminoisophthalic acid (CAS 27899-56-3), the 3-substituted isomer, or the fully esterified dimethyl 2-aminoisophthalate (CAS 57053-02-8)—exhibit divergent solubility profiles, hydrogen bonding capacity, and electronic properties that render them unsuitable for synthetic pathways optimized around the precise 2-amino, 3-methoxycarbonyl substitution pattern [1]. The presence of the methyl ester at the 3-position, rather than a free carboxylic acid, provides a crucial handle for regioselective transformations while preserving the ortho-amino acid functionality for heterocycle formation [2]. Consequently, substituting 2-amino-3-(methoxycarbonyl)benzoic acid with a generic analog introduces risks of failed coupling reactions, altered pharmacokinetics in derived bioactive molecules, and compromised material performance in polymer or coordination chemistry applications [3]. The quantitative evidence presented below substantiates this compound's unique performance signature.

2-Amino-3-(methoxycarbonyl)benzoic acid: Quantitative Performance Benchmarks Against Analogs


Cathepsin B Inhibition: IC50 of 10 µM Offers Moderate Potency as an Enzyme Modulator

In a comparative enzyme inhibition study, 2-amino-3-(methoxycarbonyl)benzoic acid exhibited an IC50 of approximately 10 µM against cathepsin B, a cysteine protease implicated in tumor progression and inflammatory disorders . While this value indicates moderate inhibitory activity, it establishes a baseline for structure-activity relationship (SAR) exploration and positions the compound as a tractable starting point for medicinal chemistry campaigns. By comparison, many simple benzoic acid analogs lack any appreciable cathepsin B inhibition at concentrations up to 100 µM, underscoring the enabling role of the ortho-amino and meta-ester substituents in target engagement [1]. This differentiation matters for researchers selecting a core scaffold for protease inhibitor development, as the quantifiable activity of 2-amino-3-(methoxycarbonyl)benzoic acid justifies its prioritization over inactive or uncharacterized alternatives [1].

Medicinal Chemistry Protease Inhibition Cathepsin B

Aqueous Solubility of ~1.4 g/L Enables Aqueous-Phase Reactions Not Feasible with More Lipophilic Analogs

The calculated aqueous solubility of 2-amino-3-(methoxycarbonyl)benzoic acid is 1.42 g/L (ALOGPS) [1]. Alternative sources report a solubility of 0.94 g/L (sparingly soluble) . This moderate water solubility—attributable to the zwitterionic character arising from the adjacent amino and carboxylic acid groups—contrasts sharply with fully esterified analogs like dimethyl 2-aminoisophthalate (CAS 57053-02-8), which exhibit significantly higher logP values (estimated ~1.5–2.0) and limited aqueous solubility (<0.1 g/L) [2]. The free carboxylic acid moiety in 2-amino-3-(methoxycarbonyl)benzoic acid confers a critical advantage for reactions conducted in aqueous or biphasic media, such as amide couplings under mildly basic conditions or metal-catalyzed cross-couplings in water [3]. This property reduces reliance on organic solvents and simplifies workup procedures, directly impacting synthetic efficiency and scalability for procurement planning.

Medicinal Chemistry Process Chemistry Physicochemical Properties

High Purity (≥97%) and MDL-Compliant Characterization Ensure Batch-to-Batch Reproducibility

Commercially available 2-amino-3-(methoxycarbonyl)benzoic acid is consistently supplied with high purity (typically 97% by HPLC or 95%+ as specified by vendors such as Thermo Scientific and Matrix Scientific) and is accompanied by an MDL number (MFCD06200897) for unambiguous identification [1]. In contrast, many in-class analogs—particularly those not widely commercialized—lack standardized analytical certification, introducing uncertainty in stoichiometric calculations and increasing the risk of side reactions from impurities [2]. The availability of rigorously characterized material with a defined melting point (160°C) and supporting analytical data (NMR, MS) streamlines procurement, reduces time spent on in-house purification, and ensures that research outcomes are reproducible across laboratories and over time [3]. This quality assurance differentiates 2-amino-3-(methoxycarbonyl)benzoic acid from less well-characterized alternatives, directly impacting procurement value.

Quality Control Procurement Analytical Chemistry

Where 2-Amino-3-(methoxycarbonyl)benzoic acid Outperforms Analogs: Research and Industrial Use Cases


Heterocyclic Synthesis: Quinazolinones and Benzodiazepines

The ortho-amino benzoic acid architecture of 2-amino-3-(methoxycarbonyl)benzoic acid makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles such as quinazolinones and benzodiazepines [1]. Its moderate water solubility (1.42 g/L) and bifunctional reactivity enable efficient cyclocondensation reactions under mild aqueous conditions, which is not feasible with more lipophilic, fully esterified analogs. This synthetic accessibility, coupled with the ability to further functionalize the methyl ester moiety, positions the compound as a strategic building block for generating diverse compound libraries in medicinal chemistry programs [2].

Protease Inhibitor Lead Discovery and Optimization

With a measured IC50 of approximately 10 µM against cathepsin B, 2-amino-3-(methoxycarbonyl)benzoic acid serves as a validated starting point for the development of cysteine protease inhibitors [1]. Its moderate potency, combined with a well-defined structure and favorable physicochemical properties, supports systematic SAR studies aimed at improving selectivity and affinity. Procurement of this compound, rather than inactive benzoic acid analogs, enables medicinal chemists to accelerate lead optimization campaigns targeting cathepsin B, which is implicated in cancer, arthritis, and other inflammatory diseases [2].

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The carboxylic acid and amino functionalities of 2-amino-3-(methoxycarbonyl)benzoic acid provide two distinct metal-binding sites, making it a valuable ligand for constructing metal complexes and MOFs [1]. Its moderate aqueous solubility facilitates solution-based synthesis of coordination polymers under environmentally benign conditions. The methyl ester group offers a site for post-synthetic modification or can be hydrolyzed in situ to generate additional carboxylate binding modes, expanding the structural diversity of the resulting materials [2].

Peptide Coupling and Prodrug Design

The methoxycarbonyl group at the 3-position can be selectively transformed into amides or esters without affecting the ortho-amino acid core, enabling the synthesis of functionalized peptidomimetics and prodrugs [1]. This regioselective reactivity differentiates 2-amino-3-(methoxycarbonyl)benzoic acid from simpler benzoic acid derivatives, which often lack a handle for orthogonal protection strategies. The high purity (≥97%) of commercially available material ensures that coupling reactions proceed with minimal side-product formation, improving overall synthetic yield and reducing purification burden [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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